butyl (4-methoxy-2-nitrophenyl)carbamate
Description
Properties
IUPAC Name |
butyl N-(4-methoxy-2-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-3-4-7-19-12(15)13-10-6-5-9(18-2)8-11(10)14(16)17/h5-6,8H,3-4,7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKNHTUOQNFKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between butyl (4-methoxy-2-nitrophenyl)carbamate and related compounds:
Electronic and Steric Effects
- Nitro Group Position : The nitro group in this compound is ortho to the carbamate linkage, creating a steric and electronic environment distinct from para-substituted analogs like 4-nitrophenyl N-methoxycarbamate. The ortho-nitro group may reduce ring electron density more drastically, affecting reactivity in nucleophilic substitutions .
- Methoxy vs. Chloro Substituents : The methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing chloro group in tert-butyl 2-chloro-4-nitrophenylcarbamate. This difference influences hydrolysis rates and stability under acidic/basic conditions .
Research Findings and Data
Hydrolytic Stability
Carbamates with electron-withdrawing groups (e.g., nitro, chloro) exhibit slower hydrolysis due to reduced nucleophilic attack at the carbonyl carbon. This compound’s ortho-nitro group may further stabilize the carbamate linkage compared to para-substituted analogs .
Q & A
Q. Table 1: Key Spectroscopic Signatures
| Functional Group | NMR Shift (δ, ppm) | IR Wavenumber (cm) |
|---|---|---|
| Carbamate C=O | ~165-170 (C=O) | ~1700 |
| Nitro (-NO) | - | ~1520, ~1350 |
| Methoxy (-OCH) | ~3.8-4.0 (s, 3H) | ~2850-2950 (C-H stretch) |
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR)?
Answer:
Contradictions may arise from dynamic effects (e.g., rotational barriers) or crystallographic disorder. Strategies include:
- Variable-Temperature NMR : Probe conformational flexibility by analyzing splitting patterns at low/high temperatures .
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate structures .
- Complementary Crystallography : If single crystals are obtainable, use SHELXD for structure solution and PLATON for validation of geometric parameters .
Basic: What synthetic strategies are effective for preparing carbamate derivatives like this compound?
Answer:
Q. Table 2: Synthetic Route Comparison
| Method | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|
| Direct Nitration | 65-75 | >95% | Over-nitration byproducts |
| Sequential Protection | 80-85 | >98% | Requires anhydrous conditions |
Advanced: How to analyze hydrogen-bonding networks in its crystal lattice for structure-property insights?
Answer:
- Graph-Set Analysis : Use Mercury or PLATON to classify hydrogen bonds (e.g., D, S motifs) and identify supramolecular synthons .
- Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., π-π stacking, C-H···O bonds) using CrystalExplorer .
- Thermal Analysis (DSC/TGA) : Correlate melting points with lattice stability influenced by H-bonding .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to acute toxicity (Category 4 for oral/dermal/inhalation) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to evaluate its enzyme inhibition potential using computational and experimental methods?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., proteases). Focus on nitro group hydrogen bonding and carbamate’s electrophilicity .
- In Vitro Assays :
- Kinetic Studies : Measure IC values via fluorogenic substrates.
- Circular Dichroism (CD) : Monitor conformational changes in enzymes upon binding .
- Mutagenesis : Validate binding sites by comparing wild-type and mutant enzyme activities .
Advanced: How to address discrepancies between theoretical and experimental crystallographic data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
